molecular formula C7H12N4O B1455800 3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine CAS No. 1541462-68-3

3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine

Cat. No. B1455800
M. Wt: 168.2 g/mol
InChI Key: NZGWFUAWSYUJDP-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine, also known as MTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTM belongs to the family of triazolylmorpholine compounds, which are known for their diverse biological activities.

Scientific Research Applications

Anticancer Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents . The cytotoxic activities of these compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 .
  • Methods of Application : The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . The cytotoxic activities were evaluated using MTT assay .
  • Results : Compounds 7d, 7e, 10a and 10d showed promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Broad Applications in Various Fields

  • Scientific Field : Organic Synthesis, Polymer Chemistry, Supramolecular Chemistry, Bioconjugation, Chemical Biology, Fluorescent Imaging, and Materials Science
  • Application Summary : 1,2,3-triazoles have found broad applications in various fields . They are used in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
  • Methods of Application : The development of facile and straightforward methodology for the synthesis of 1,2,3-triazoles is of noteworthy interest .
  • Results : The 1,2,3-triazoles have numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .

Antimicrobial and Antioxidant Activities

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 1,2,3-triazoles exhibit a wide range of biological applications indicating that this moiety is potentially useful in medicinal chemistry research and therapeutic applications .
  • Methods of Application : The synthesis of 1,2,3-triazoles has been a subject of extensive research .
  • Results : 1,2,3-triazoles have shown antimicrobial, anticonvulsant, antitubercular, antidiabetic, antimalarial, antioxidant, anticancer, anti-inflammatory, antileishmanial, antiviral, antihypertensive, acetylcholinesterase inhibitory and O-GlcNAcase (OGA) inhibitory activities .

Safety And Hazards

As with any chemical compound, safety precautions should be followed during handling, storage, and disposal. Consult Material Safety Data Sheets (MSDS) for detailed safety information .

properties

IUPAC Name

3-(2-methyl-1,2,4-triazol-3-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-11-7(9-5-10-11)6-4-12-3-2-8-6/h5-6,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGWFUAWSYUJDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C2COCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine
Reactant of Route 2
3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine
Reactant of Route 3
Reactant of Route 3
3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine
Reactant of Route 4
3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine
Reactant of Route 5
3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine
Reactant of Route 6
3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine

Citations

For This Compound
1
Citations
AD Tereshchenko, JS Myronchuk, LD Leitchenko… - Tetrahedron, 2017 - Elsevier
Synthesis of isomeric 3-oxadiazolyl/triazolyl morpholines was performed based on a common intermediate on the gram scale. The target compounds were designed as novel scaffolds …
Number of citations: 19 www.sciencedirect.com

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